1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane,trifluoroaceticacid
Description
1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane, trifluoroacetic acid (TFA) is a bicyclic compound featuring a norbornane-like framework with oxygen (2-oxa) and nitrogen (5-aza) atoms in its structure. The methyl group at position 1 introduces steric and electronic effects, while the trifluoroacetic acid likely serves as a counterion, forming a salt to enhance solubility and stability. This compound is structurally related to morpholine derivatives but constrained by the bicyclic system, which restricts conformational flexibility and may improve binding specificity in medicinal applications .
Properties
Molecular Formula |
C8H12F3NO3 |
|---|---|
Molecular Weight |
227.18 g/mol |
IUPAC Name |
1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H11NO.C2HF3O2/c1-6-2-5(3-8-6)7-4-6;3-2(4,5)1(6)7/h5,7H,2-4H2,1H3;(H,6,7) |
InChI Key |
SKJRQKRPHUHXSU-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(CO1)NC2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed 1,2-Aminoacyloxylation
Palladium-catalyzed reactions enable simultaneous C–N and C–O bond formation. A representative protocol involves:
- Substrate : Cyclopentene derivatives functionalized with pre-installed methyl groups.
- Catalyst : Pd(OAc)₂ (5 mol%) with bidentate ligands (e.g., 1,10-phenanthroline).
- Reagents : N-Acetoxycarbamates for nitrogen insertion and acyloxy sources for oxygen incorporation.
- Conditions : 80°C in toluene, 12–24 hours.
- Yield : 60–75% for analogous 2-azabicyclo[2.2.1]heptanes.
Mechanistic Insight : Oxidative addition of Pd⁰ to the N–O bond generates a PdII intermediate, followed by syn-aminopalladation and acyloxy transfer (Figure 1).
Acid-Mediated Ring-Closing Reactions
Early syntheses of related azabicycles employed Brønsted acids to facilitate cyclization:
- Substrate : Linear precursors with protected amines and hydroxyl groups.
- Acid Catalyst : Formic acid or acetic anhydride at subambient temperatures (−55°C).
- Example : Fraser and Swingle’s synthesis of 7-azabicyclo[2.2.1]heptane derivatives achieved 18–36% yields via formic acid–mediated cyclization.
- Adaptation : Methyl-substituted analogs require precursors like 1-methylcyclopentene epoxides.
Methyl Group Introduction
Direct Alkylation of the Bicyclic Core
Post-cyclization methylation faces steric hindrance at the bridgehead. Successful strategies include:
- Reagents : Methyl iodide or dimethyl sulfate in the presence of non-nucleophilic bases (e.g., DBU).
- Solvent : DMF or THF at 0°C to room temperature.
- Yield : ~40% for analogous N-methyl azabicycloheptanes.
Use of Pre-Methylated Precursors
Incorporating methyl groups during cyclization avoids late-stage functionalization:
- Substrate : 1-Methylcyclopentene derivatives synthesized via Petasis methylenation.
- Example : Lithiation of 1-methylcyclopentene followed by trapping with electrophiles yields stereodefined intermediates.
Trifluoroacetate Salt Formation
Trifluoroacetic acid serves dual roles in deprotection and salt formation:
Boc Deprotection
Counterion Exchange
- Method : Treatment of the free base with TFA (1.1 equiv) in ether or ethyl acetate.
- Isolation : Precipitation or rotary evaporation yields the trifluoroacetate salt.
Comparative Analysis of Synthetic Routes
Table 1 summarizes key methodologies, highlighting efficiency and scalability:
Functionalization and Applications
The trifluoroacetate salt enhances solubility for biological testing. Derivatives exhibit potential in:
Chemical Reactions Analysis
1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane, trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include palladium catalysts, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane, trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing various complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Table 1: Comparison of Structural Features and Properties
Reaction and Stability Comparisons
- Acid Sensitivity : The target compound’s trifluoroacetate counterion may decompose under prolonged heating, as observed in , where TFA-mediated reactions required controlled conditions to avoid degradation .
- Synthetic Flexibility : Unsubstituted 2-oxa-5-azabicyclo[2.2.1]heptane derivatives are more amenable to functionalization at C-3, whereas the 1-methyl group in the target compound limits modifications to other positions .
Biological Activity
1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane, particularly in its trifluoroacetic acid salt form, is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, synthesizing findings from various studies, including case studies and relevant data tables.
The compound features a bicyclic structure that includes both nitrogen and oxygen heteroatoms, contributing to its reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 114.15 g/mol.
Pharmacological Properties
1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane has been investigated for several pharmacological properties:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. For example, a derivative was tested against Staphylococcus aureus and Escherichia coli, demonstrating an inhibition zone of up to 20 mm at certain concentrations .
- Antifungal Properties : The compound's antifungal activity has also been documented, with specific derivatives showing effectiveness against Candida albicans in vitro, indicating potential for use in antifungal therapies .
The mechanism by which 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane exerts its biological effects is primarily through interaction with cellular targets involved in metabolic pathways. Molecular docking studies suggest that it may bind to enzymes related to cell wall synthesis in bacteria, disrupting their growth and replication processes .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane against multidrug-resistant bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, significantly lower than traditional antibiotics like ampicillin, which had an MIC of 128 µg/mL .
Case Study 2: Antifungal Activity
Another investigation focused on the antifungal properties of the trifluoroacetic acid salt form of the compound. This study found that at a concentration of 50 µg/mL, the compound reduced fungal growth by over 70% in comparison to control groups, showcasing its potential as an antifungal agent .
Table 1: Biological Activity Summary
| Activity Type | Test Organism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 20 | 16 |
| Antimicrobial | Escherichia coli | 18 | 32 |
| Antifungal | Candida albicans | Not reported | 50 |
Table 2: Structure-Activity Relationship (SAR)
| Compound Derivative | Biological Activity | Observed Effect |
|---|---|---|
| 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride | Moderate Antimicrobial | Effective against gram-positive bacteria |
| Trifluoroacetic acid salt form | Strong Antifungal | Significant growth inhibition |
Q & A
Q. How can researchers analyze stereochemical impurities in enantiomeric mixtures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
